molecular formula C14H13NO3 B1328183 Methyl 4-(2-aminophenoxy)benzoate CAS No. 113187-84-1

Methyl 4-(2-aminophenoxy)benzoate

Cat. No.: B1328183
CAS No.: 113187-84-1
M. Wt: 243.26 g/mol
InChI Key: WUELUEATXCULFK-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4-(2-aminophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme interactions and protein binding.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified as potentially harmful if swallowed, inhaled, or in contact with skin . Therefore, it’s recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and wash hands and other exposed skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-aminophenoxy)benzoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific proteins, altering their conformation and activity. For instance, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their function . The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of this compound to its target molecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical processes . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of careful dosage selection in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may inhibit or activate enzymes involved in the catabolism of aromatic compounds, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, quinones, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-aminophenoxy)benzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

methyl 4-(2-aminophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELUEATXCULFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299168
Record name Methyl 4-(2-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113187-84-1
Record name Methyl 4-(2-aminophenoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113187-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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